molecular formula C19H17N3O3S2 B2661939 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-69-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2661939
CAS No.: 864918-69-4
M. Wt: 399.48
InChI Key: XXUJPGWFQQIORC-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "mustard oil receptor," and functions as a key sensor for reactive chemicals and inflammatory mediators. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of noxious stimuli, including allyl isothiocyanate (AITC) and cinnamaldehyde . Its primary research value lies in the investigation of pain and neurogenic inflammation pathways. As a research tool, it enables scientists to dissect the specific role of TRPA1 in various disease models, including neuropathic and inflammatory pain , asthma, and chronic cough . The selectivity profile of this antagonist makes it particularly valuable for in vitro and in vivo studies aiming to isolate TRPA1-mediated effects from those of other TRP channels, providing critical insights for the development of novel therapeutics targeting nociception and sensory nerve function.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-4-2-3-5-14(12)18-21-19(27-22-18)26-11-17(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUJPGWFQQIORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared via a cyclization reaction of thiosemicarbazide with ortho-tolyl aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the dioxin and thiadiazole intermediates through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the dioxin ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at specific positions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives often exhibit notable antimicrobial activity. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance antimicrobial efficacy .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Studies have demonstrated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can inhibit cancer cell proliferation in various human cell lines. For example, compounds with electron-withdrawing groups on the benzene ring have shown potent activity against lung and breast cancer cell lines .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may possess anti-inflammatory properties. These effects are crucial in developing treatments for chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Pharmaceutical Applications

The diverse biological activities of this compound make it a candidate for drug development in several therapeutic areas:

Application AreaPotential Uses
AntimicrobialTreatment of bacterial infections
AnticancerChemotherapy agents for specific cancers
Anti-inflammatoryManagement of chronic inflammation

Synthesis and Evaluation

A study evaluating a series of thiadiazole derivatives reported significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiadiazole ring could enhance activity levels .

In Vitro Studies

In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines at concentrations ranging from 100 nM to 1 mM. These findings underscore the potential of such compounds in anticancer therapies .

Mechanism of Action

The mechanism by which N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxin and thiadiazole rings could play a role in binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Thiazole/Thiadiazole Cores

Compound 17a ():
  • Structure: N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide.
  • Key Differences :
    • Replaces the thiadiazole ring with a thiazole core.
    • Substituted with cyclopentylamine at the thiazole C2 position.
    • Contains a carbonyl linkage to benzodioxane instead of a thioacetamide bridge.
  • Activity : Evaluated as a CDK9 inhibitor, highlighting the role of thiazole derivatives in kinase targeting .
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ():
  • Structure : Features a 1,3,4-thiadiazole ring substituted with phenyl and trichloroethyl groups.
  • Key Differences: Lacks the benzodioxane moiety but retains a thiadiazole-acetamide framework.
Parameter Target Compound Compound 17a Compound
Core Heterocycle 1,2,4-Thiadiazole Thiazole 1,3,4-Thiadiazole
Benzodioxane Linkage Thioacetamide bridge Carbonyl linkage Absent
Key Substituent o-Tolyl Cyclopentylamine Phenyl/Trichloroethyl
Reported Activity Not explicitly stated CDK9 inhibition Synthetic intermediate

Triazole-Based Analogs

Compound 5d ():
  • Structure: N-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxyphenoxy)acetamide.
  • Key Differences: Replaces thiadiazole with a 1,2,4-triazole ring. Substituted with phenyl and methoxyphenoxy groups.
Compound 618427-26-2 ():
  • Structure : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Key Differences :
    • Combines a triazole core with pyrazine and ethyl substituents.
    • Thioether linkage to acetamide instead of direct heterocycle substitution.
    • Pyrazine introduces additional nitrogen atoms, enhancing polarity .

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity based on available research findings, including case studies and relevant data.

  • Molecular Formula : C₁₈H₁₈N₄O₃S₂
  • Molecular Weight : 402.49 g/mol
  • CAS Number : 618411-84-0

The compound exhibits biological activity primarily through its interactions with various cellular targets. Research indicates that it may influence pathways involved in cancer cell proliferation and apoptosis. The thiadiazole moiety is known for its role in inhibiting specific enzymes and receptors that are critical in tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of similar compounds that share structural features with this compound. For instance:

  • In vitro Studies : Various derivatives have been tested against multiple cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon). Compounds similar to the target compound showed IC50 values ranging from 0.67 to 1.95 µM, indicating significant cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.87
Compound CSW11160.80

Case Studies

Case Study 1 : In a study published by Arafa et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer activity using an MTT cytotoxicity assay. The most potent compound exhibited an IC50 value of 0.275 µM against the MCF7 cell line, demonstrating enhanced efficacy compared to existing chemotherapeutics .

Case Study 2 : Molecular docking studies have indicated that compounds similar to this compound show favorable binding affinities to targets such as EGFR and Src kinases, which are crucial in cancer signaling pathways .

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Activity : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : Structural analogs have been tested against various bacterial strains with varying degrees of success.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of thiadiazole-containing acetamide derivatives, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Focus on absorption bands for C=O (amide I, ~1640–1680 cm⁻¹), N-H (amide II, ~1550 cm⁻¹), and C-S (thiadiazole, ~650–750 cm⁻¹). For example, IR spectra of related compounds show ν(C=O) at 1649 cm⁻¹ and ν(C-S) at 1130 cm⁻¹ .

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for dihydrobenzo[dioxin] and o-tolyl groups), methyl/methylene groups (e.g., δ 1.91 ppm for CH3 in acetamide), and NH protons (broad signals ~δ 8.0–10.5 ppm) .

  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 384) and fragmentation patterns confirm molecular weight and functional groups .

    • Data Table :
TechniqueKey Peaks/FeaturesReference
IR1649 cm⁻¹ (C=O), 1130 cm⁻¹ (C-S)
1H NMRδ 7.52–7.94 ppm (aromatic), δ 1.91 ppm (CH3), δ 10.68 ppm (NH)
MS (FAB)m/z 384 [M+H]+

Q. How can reaction conditions be optimized to improve yields during thiadiazole ring formation in similar acetamide derivatives?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. For example, cyclization of thioamides in DMF with iodine and triethylamine achieved high yields .

  • Temperature/Time : Reflux in acetic acid (2–3 hours) for thiadiazole-thiol coupling (e.g., 97.4% yield for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) .

  • Catalysts : Triethylamine aids in deprotonation, while iodine promotes sulfur elimination during cyclization .

    • Data Table :
Reaction StepOptimal ConditionsYieldReference
Thiadiazole CyclizationDMF, I₂, Et₃N, 24h, RT76–97%
Thiol-Acetamide CouplingAcetic acid, reflux, 2h97.4%

Advanced Research Questions

Q. What challenges arise in isolating intermediates during the synthesis of thiadiazole-acetamide hybrids, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Co-crystallization of intermediates (e.g., compounds 4.1 and 4.1a in ) complicates purification.
  • Solutions :

Chromatography : Use gradient elution (e.g., chloroform:acetone 3:1) for TLC monitoring .

pH Adjustment : Acidic workup (e.g., H₂SO₄) followed by ice quenching precipitates intermediates .

X-ray Crystallography : Co-crystals can be analyzed directly to confirm structures without isolation .

  • Case Study : Attempts to isolate N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide (4.1a ) failed despite varied conditions, highlighting the need for co-crystal analysis .

Q. How does the dihydrobenzo[dioxin] moiety influence the electronic and steric properties of thiadiazole-acetamide derivatives, and what implications does this have for biological activity?

  • Methodological Answer :

  • Electronic Effects : The electron-rich dioxane ring enhances resonance stabilization of the acetamide carbonyl, affecting binding to biological targets (e.g., antimicrobial activity in analogs) .

  • Steric Effects : Substituents on the o-tolyl group (e.g., methyl) may hinder rotation, impacting conformational flexibility and target interaction .

  • Biological Prediction : Analogous compounds (e.g., N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives) show antifungal activity, suggesting the dioxin moiety contributes to membrane permeability .

    • Data Table :
Structural FeatureObserved Impact on ActivityReference
Dihydrobenzo[dioxin]Enhanced lipophilicity and membrane penetration
o-Tolyl SubstituentSteric hindrance modulates target selectivity

Q. What mechanistic insights explain sulfur elimination during cyclization to form thiadiazole-triazine hybrids, and how can side reactions be minimized?

  • Methodological Answer :

  • Mechanism : Cyclization of N-substituted thioamides (e.g., 3.1 ) in H₂SO₄ involves nucleophilic attack at the thioamide sulfur, followed by sulfur elimination to form the thiadiazole ring. Excess P₂S₅ may stabilize intermediates but risks over-sulfidation .

  • Side Reactions : Competing hydrolysis or dimerization can occur if reaction times exceed 24 hours.

  • Optimization : Strict stoichiometric control (1:1 thioamide:acid ratio) and inert atmospheres reduce side products .

    • Data Contradiction : reports failed thioacetamide isolation despite stoichiometric adjustments, suggesting kinetic barriers in sulfur elimination .

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